molecular formula C14H19NO5 B2846917 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid CAS No. 2117796-38-8

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid

Cat. No.: B2846917
CAS No.: 2117796-38-8
M. Wt: 281.308
InChI Key: TYAIMDOXBIVIIY-UHFFFAOYSA-N
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Description

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid typically involves the reaction of 3-aminophenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxypropanoic acids .

Scientific Research Applications

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.

    Biology: Employed in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively.

    Medicine: Investigated for its potential in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid involves its role as a linker in ADCs and PROTACs. In ADCs, the compound facilitates the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells. In PROTACs, it helps in the recruitment of target proteins to the ubiquitin-proteasome system for degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenoxypropanoic acid
  • 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

Uniqueness

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is unique due to its specific structure that allows it to function effectively as a cleavable linker in ADCs and PROTACs.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(12(16)17)19-11-7-5-6-10(8-11)15-13(18)20-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIMDOXBIVIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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